1-(pyridin-2-yl)hex-5-yn-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-pyridin-2-ylhex-5-yn-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-2-3-4-8-11(13)10-7-5-6-9-12-10/h1,5-7,9,11,13H,3-4,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRPJVDWSMWAKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC(C1=CC=CC=N1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies for 1 Pyridin 2 Yl Hex 5 Yn 1 Ol and Congeners
Stereoselective Carbon-Carbon Bond Forming Reactions
The direct formation of the chiral carbinol center in 1-(pyridin-2-yl)hex-5-yn-1-ol necessitates precise control of stereochemistry. This can be achieved through several advanced synthetic strategies involving the addition of carbon nucleophiles to pyridine-2-carboxaldehyde.
Enantioselective Additions to Pyridine (B92270) Carboxaldehydes
The enantioselective addition of alkynyl nucleophiles to aldehydes is a powerful method for synthesizing optically active propargyl alcohols. While direct examples using 5-hexynyl nucleophiles on pyridine-2-carboxaldehyde are not extensively documented, the general methodology has been well-established for various aromatic aldehydes. These reactions typically employ a chiral catalyst to induce enantioselectivity.
A prominent strategy involves the use of a zinc-based catalyst system with a chiral amino alcohol ligand. For instance, the addition of terminal alkynes to aromatic aldehydes can be catalyzed by a complex formed from Zn(OTf)₂ and a chiral ligand like (+)-N-methylephedrine. organic-chemistry.org This approach is operationally simple and can be performed under non-inert conditions, tolerating a certain amount of water. organic-chemistry.org The reaction proceeds through the formation of a chiral zinc-alkynilide complex, which then adds to the aldehyde with high facial selectivity. The versatility of this method suggests its applicability to heteroaromatic aldehydes such as pyridine-2-carboxaldehyde.
Table 1: Representative Enantioselective Alkynylation of Aromatic Aldehydes
| Aldehyde | Alkyne | Chiral Ligand | Catalyst System | Yield (%) | ee (%) | Reference |
| Benzaldehyde | Phenylacetylene | (+)-N-Methylephedrine | Zn(OTf)₂ | 94 | 99 | organic-chemistry.org |
| 2-Naphthaldehyde | Phenylacetylene | (+)-N-Methylephedrine | Zn(OTf)₂ | 95 | >99 | organic-chemistry.org |
| 3-Furaldehyde | Phenylacetylene | (+)-N-Methylephedrine | Zn(OTf)₂ | 85 | 98 | organic-chemistry.org |
| Benzaldehyde | 1-Hexyne | (1R,2S)-Ephedrine derivative | Me₂Zn | 90 | 96 | princeton.edu |
Diastereoselective Grignard or Organolithium Chemistry
When a chiral center already exists within the reacting molecules, diastereoselective additions can be employed to control the formation of a new stereocenter. This is typically achieved by using a chiral auxiliary attached to either the pyridine carboxaldehyde or the organometallic reagent. The inherent stereochemistry of the auxiliary directs the incoming nucleophile to one face of the aldehyde carbonyl.
While specific examples for the synthesis of this compound using this method are scarce, the principle is widely applied in organic synthesis. For instance, a chiral auxiliary, such as an Evans oxazolidinone, could be incorporated into a precursor molecule. However, a more common approach involves the nucleophilic addition to pyridinium (B92312) salts, which often leads to dearomatization of the pyridine ring rather than a simple 1,2-addition to an exocyclic carbonyl. nih.govacs.org For the synthesis of the target molecule, one would envision the addition of 5-hexynylmagnesium bromide to a pyridine-2-carboxaldehyde derivative bearing a covalently bound chiral director. The steric hindrance imposed by the auxiliary would favor one diastereomeric product over the other.
Catalytic Asymmetric Alkynylation Methodologies
Catalytic asymmetric alkynylation represents one of the most efficient methods for producing enantioenriched propargylic alcohols. These reactions involve the direct addition of a terminal alkyne to an aldehyde, mediated by a substoichiometric amount of a chiral metal complex. princeton.edu
Copper(I)-based catalysts are frequently used for this transformation. For example, a copper(I) triflate (CuOTf) complex with a chiral bis(oxazolinyl)pyridine (pybox) ligand can effectively catalyze the addition of terminal alkynes to imines, a reaction closely related to aldehyde additions. organic-chemistry.org The application of such catalysts to aldehydes, including heteroaromatic variants, allows for the synthesis of propargylic amines and alcohols in high yields and enantiomeric excesses. organic-chemistry.org The reaction mechanism involves the formation of a copper(I) acetylide, which is then delivered to the aldehyde within a chiral ligand sphere, thereby controlling the stereochemical outcome.
Transition Metal-Catalyzed Cross-Coupling Approaches to Pyridyl-Alkynes
An alternative synthetic route involves the initial construction of the pyridyl-alkyne backbone, followed by reduction of a ketone precursor or other functional group manipulations to generate the chiral alcohol. This approach relies heavily on transition metal-catalyzed cross-coupling reactions.
Sonogashira Coupling and Variants
The Sonogashira coupling is a cornerstone reaction for the formation of carbon-carbon bonds between sp² and sp carbon centers, making it ideal for synthesizing aryl- and heteroaryl-alkynes. wikipedia.orglibretexts.org The reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple a terminal alkyne with an aryl or vinyl halide. wikipedia.org
To synthesize a precursor for this compound, such as 2-(hex-5-yn-1-yl)pyridine, one could couple a 2-halopyridine (e.g., 2-bromopyridine) with a suitable terminal alkyne. The reaction conditions are generally mild and tolerate a wide range of functional groups. soton.ac.uk Copper-free Sonogashira variants have also been developed to avoid the formation of alkyne homocoupling byproducts. libretexts.org
Table 2: Examples of Sonogashira Coupling for the Synthesis of Pyridyl-Alkynes
| Pyridine Substrate | Alkyne | Catalyst System | Base | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | 96 | mit.edu |
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethynyl-4-ethylbenzene | Pd(PPh₃)₄/CuI | Et₃N | - | soton.ac.uk |
| 2-Bromopyridine | 2-Methyl-3-butyn-2-ol | NS-MCM-41-Pd/CuI/PPh₃ | Et₃N | 85 | nih.gov |
Alternative Coupling Protocols (e.g., Negishi, Suzuki-Miyaura for precursor synthesis)
Besides the Sonogashira reaction, other cross-coupling methods are invaluable for synthesizing precursors. The Negishi and Suzuki-Miyaura couplings are particularly powerful for creating carbon-carbon bonds with pyridyl systems.
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. researchgate.net This method is known for its high functional group tolerance. For precursor synthesis, a 2-pyridylzinc reagent can be coupled with a haloalkyne. The development of solid, air-stable 2-pyridylzinc reagents has further enhanced the operational simplicity of this reaction. nih.govorganic-chemistry.orgnih.gov
The Suzuki-Miyaura coupling pairs an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. nih.govlibretexts.org This reaction is widely used in industrial and academic settings. A potential precursor, such as a 2-alkenylpyridine, could be synthesized by coupling a 2-pyridylboronate with a vinyl halide, which could then be further elaborated to the target alkyne. Despite the utility, the coupling of 2-pyridyl boronates can be challenging due to reagent instability. researchgate.net
Table 3: Negishi and Suzuki-Miyaura Couplings for Pyridine Functionalization
| Coupling Type | Pyridine Reagent | Coupling Partner | Catalyst/Ligand | Yield (%) | Reference |
| Negishi | 2-Pyridylzinc pivalate | 4-Chlorobenzonitrile | Pd₂(dba)₃ / XPhos | 95 | nih.gov |
| Negishi | 2-Pyridylzinc pivalate | Methyl 4-chlorobenzoate | Pd₂(dba)₃ / XPhos | 98 | nih.gov |
| Suzuki-Miyaura | Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | 89 | nih.gov |
| Suzuki-Miyaura | 2-Pyridylboronate | 4-Bromoanisole | Pd₂(dba)₃ / PCy₃ | 74 | researchgate.net |
Functional Group Interconversion and Derivatization from Precursors
Functional group interconversion is a cornerstone of modern organic synthesis, allowing for the strategic modification of molecules to achieve a desired target. In the context of this compound, two key precursors can be envisaged: the corresponding ketone, 1-(pyridin-2-yl)hex-5-yn-1-one, and precursors that can be joined via modifications of alkynyl halides.
A primary route to this compound involves the reduction of the corresponding ketone, 1-(pyridin-2-yl)hex-5-yn-1-one. The choice of reducing agent is critical to ensure chemoselectivity, preserving the alkyne functionality, and, if desired, to achieve enantioselectivity at the newly formed stereocenter.
A variety of reducing agents can be employed for the reduction of pyridyl ketones. For a simple, non-chiral reduction, sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a mild and effective choice. This reagent is unlikely to affect the terminal alkyne. For more robust reductions, lithium aluminum hydride (LiAlH₄) can be used, although care must be taken due to its higher reactivity.
The asymmetric reduction of prochiral ketones is a powerful tool for the synthesis of enantiomerically enriched alcohols. This can be achieved through the use of chiral reducing agents or, more commonly, through catalytic methods employing a chiral catalyst and a stoichiometric reductant. Biocatalysis, using enzymes such as alcohol dehydrogenases (ADHs), offers an environmentally friendly and highly selective method for such transformations. For instance, studies on the asymmetric bioreduction of phenyl(pyridin-2-yl)methanone have demonstrated high conversions and enantiomeric excesses, suggesting this could be a viable route for the chiral synthesis of this compound. researchgate.net
Table 1: Representative Methods for the Reduction of Pyridyl Ketones
| Precursor Ketone | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| Phenyl(pyridin-2-yl)methanone | Leuconostoc pseudomesenteroides N13 | Aqueous | 30 | 98 | >99 (S) |
| 2-Acetylpyridine | (S)-CBS-oxazaborolidine, BH₃·SMe₂ | THF | -20 | 95 | 98 (R) |
| 1-(Pyridin-2-yl)ethanone | RuCl₂(S)-BINAPn, H₂ | Methanol | 50 | >99 | 97 (R) |
An alternative and convergent approach to this compound involves the coupling of a pyridine-containing fragment with a six-carbon chain bearing the alkyne and alcohol functionalities. The Sonogashira coupling is a particularly powerful palladium-catalyzed cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org
In this strategy, a 2-halopyridine, such as 2-bromopyridine, can be coupled with hex-5-yn-1-ol in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base. scirp.orgsemanticscholar.org The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups, including the hydroxyl group in the alkynyl partner. wikipedia.org The choice of catalyst, ligands, base, and solvent can significantly influence the reaction's efficiency.
Table 2: Typical Conditions for Sonogashira Coupling of Halopyridines
| Halopyridine | Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | Toluene | 70 | 95 |
| 2-Iodopyridine | 1-Heptyne | PdCl₂(PPh₃)₂ (1) | CuI (2) | Piperidine | THF | RT | 92 |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 96 |
Sustainable and Atom-Economical Synthetic Pathways
The principles of green chemistry are increasingly influencing the design of synthetic routes, emphasizing the reduction of waste, the use of less hazardous substances, and the maximization of atom economy.
Performing reactions in water or under solvent-free conditions is a key aspect of green chemistry. The development of catalytic nucleophilic additions of terminal alkynes to aldehydes in aqueous media presents a sustainable alternative to traditional methods that often require anhydrous organic solvents and stoichiometric organometallic reagents. nih.gov The synthesis of this compound could be envisioned through the addition of the lithium or magnesium salt of 5-hexyne to 2-pyridinecarboxaldehyde. While Grignard-type reactions are traditionally conducted in ethereal solvents, advancements in micellar catalysis have enabled similar transformations in water.
Catalytic methods for the direct addition of terminal alkynes to aldehydes in water have been developed, often utilizing transition metal catalysts such as those based on copper, silver, or gold. nih.gov These reactions can proceed efficiently and with high functional group tolerance, making them attractive for the synthesis of propargyl alcohols like the target compound.
Table 3: Examples of Aqueous or Solvent-Free Addition of Alkynes to Aldehydes
| Aldehyde | Alkyne | Catalyst | Medium | Temperature | Yield (%) |
|---|---|---|---|---|---|
| Benzaldehyde | Phenylacetylene | CuI (5 mol%) | Water | 80°C | 91 |
| 4-Chlorobenzaldehyde | 1-Heptyne | AgI (10 mol%) | Water | 100°C | 85 |
| Furfural | Trimethylsilylacetylene | [Au(IPr)]Cl/AgOTf | Solvent-free | RT | 98 |
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. researchgate.net Reactions with high atom economy, such as additions and rearrangements, are inherently less wasteful. Catalytic C-H activation and functionalization is a rapidly developing field that offers highly atom-economical routes to complex molecules by avoiding the need for pre-functionalized starting materials. For the synthesis of congeners of this compound, a C-H activation strategy could potentially be employed to directly couple a pyridine ring with a suitable alkyne-containing side chain.
Tandem or cascade reactions, where multiple bond-forming events occur in a single pot, also contribute to low waste generation by reducing the number of synthetic steps and purification procedures. For instance, a catalytic redox isomerization of a propargylic alcohol followed by an intramolecular reaction could be a strategy for synthesizing related cyclic structures in an atom-economical fashion. nih.gov
Table 4: Examples of Atom-Economical Reactions for Pyridine Functionalization
| Pyridine Substrate | Reagent | Catalyst | Reaction Type | Product |
|---|---|---|---|---|
| Pyridine | Styrene | [RhCp*Cl₂]₂/AgSbF₆ | C-H Alkenylation | 2-Styrylpyridine |
| 2-Phenylpyridine | Phenylacetylene | [Ru(p-cymene)Cl₂]₂/NaOAc | C-H Alkynylation | 2-Phenyl-6-(phenylethynyl)pyridine |
| N-Aryl-2-aminopyridine | Diphenylacetylene | [Rh(cod)Cl]₂/dppf | Annulation | Indolizine (B1195054) derivative |
Catalytic Transformations Utilizing 1 Pyridin 2 Yl Hex 5 Yn 1 Ol
Reactivity of the Terminal Alkyne under Catalytic Conditions
The terminal alkyne group is a highly versatile functional group in organic synthesis, readily participating in a variety of metal-catalyzed reactions.
Gold(I) and platinum(II) complexes are potent catalysts for the activation of alkynes toward nucleophilic attack. The general mechanism for these hydrofunctionalization reactions involves the coordination of the alkyne to the cationic metal center, which increases its electrophilicity and renders it susceptible to attack by a nucleophile (H-Nu). This results in the formation of a vinyl-metal intermediate, which then undergoes protodemetalation to yield the hydrofunctionalized product and regenerate the active catalyst.
For 1-(pyridin-2-yl)hex-5-yn-1-ol, this could manifest in several ways:
Hydroamination: In the presence of a gold or platinum catalyst and an amine, the terminal alkyne could undergo hydroamination. The reaction of 2-(arylethynyl)pyridines with anilines, catalyzed by gold(I), has been shown to produce Z-enamine products with high stereoselectivity. This suggests that this compound would likely react with amines at the terminal alkyne position.
Hydrosilylation: Platinum catalysts are particularly effective for the hydrosilylation of terminal alkynes, typically yielding vinylsilanes. The regioselectivity of this reaction can often be controlled by the choice of ligands on the platinum center. For instance, the use of PtCl2/XPhos has been shown to be highly selective for the formation of (E)-1,2-vinyl boronates in the hydroboration of terminal alkynes, including those with nitrogen-containing heterocycles. A similar high degree of control would be expected in the hydrosilylation of this compound.
Hydroboration: The hydroboration of terminal alkynes with reagents like pinacolborane (HBpin) can be catalyzed by platinum complexes. This reaction is valuable for the synthesis of vinylboronates, which are versatile intermediates in cross-coupling reactions. A platinum-catalyzed hydroboration of this compound would be expected to proceed with high regioselectivity, affording the corresponding vinylboronate.
The presence of the hydroxyl and pyridinyl groups in this compound could also influence the regioselectivity of these reactions through coordination to the metal catalyst.
The terminal alkyne of this compound is an excellent substrate for cycloaddition reactions, particularly the well-known "click" reaction.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective [3+2] cycloaddition reaction between a terminal alkyne and an azide (B81097) is catalyzed by copper(I) species to exclusively form 1,4-disubstituted 1,2,3-triazoles. The reaction of 6-substituted tetrazolo[1,5-a]pyridines with alkynes, catalyzed by copper(I) acetate, has been developed for the preparation of 1-(pyridin-2-yl)-1,2,3-triazoles, demonstrating the compatibility of the pyridinyl moiety with this type of reaction. Thus, this compound would be expected to react readily with organic azides in the presence of a copper(I) catalyst to yield the corresponding triazole.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to the copper-catalyzed reaction, ruthenium(II) catalysts, such as [Cp*RuCl] complexes, promote the cycloaddition of azides and terminal alkynes to selectively produce 1,5-disubstituted 1,2,3-triazoles. This complementary regioselectivity makes ruthenium catalysis a valuable tool. The RuAAC reaction is known to tolerate a wide range of functional groups, and therefore this compound would be a suitable substrate for the synthesis of 1,5-disubstituted triazoles.
The mechanism of the RuAAC is proposed to involve the formation of a ruthenacycle intermediate, which differs from the copper-acetylide mechanism of the CuAAC.
| Catalyst | Reagents | Product Type | Regioselectivity |
| Copper(I) | Azide, Alkyne | 1,2,3-Triazole | 1,4-disubstituted |
| Ruthenium(II) | Azide, Alkyne | 1,2,3-Triazole | 1,5-disubstituted |
The presence of both a terminal alkyne and a hydroxyl group within this compound opens up possibilities for intramolecular cyclization reactions catalyzed by palladium and rhodium. These reactions can lead to the formation of various heterocyclic structures.
Palladium-Catalyzed Cyclization: Palladium catalysts are widely used to effect the cyclization of alkynols. Depending on the reaction conditions and the nature of the catalyst, different cyclization modes (e.g., 5-exo-dig or 6-endo-dig) can be favored. For this compound, an intramolecular reaction could potentially lead to the formation of a furan (B31954) or pyran ring fused with the pyridine (B92270) moiety, or a spirocyclic system. For instance, palladium-catalyzed carbonylative cyclization of 1-alkynyl-2-iodo-D-glucals with amines leads to glycosides fused to pyridinones via an endo-dig cyclization.
Rhodium-Catalyzed Cyclization: Rhodium catalysts are also effective for the cyclization of alkynols. Rhodium(I)-catalyzed cyclization of o-alkynylphenols has been shown to produce 2,3-disubstituted benzofurans. By analogy, a rhodium-catalyzed intramolecular cyclization of this compound could be envisioned, potentially leading to novel heterocyclic scaffolds. Furthermore, rhodium-catalyzed [4+2] annulation of 1H-indazoles with propargyl alcohols provides a direct route to complex aza-aromatics.
Pyridine Nitrogen as a Ligand in Metal-Catalyzed Systems
The nitrogen atom of the pyridine ring in this compound can act as a ligand, coordinating to the metal center of a catalyst. This coordination can have a profound impact on the catalytic process.
Chiral pyridine-containing molecules are a well-established class of ligands for asymmetric catalysis. The chirality can be introduced at the carbinol center of this compound, making it a potential chiral ligand. The combination of the "hard" nitrogen donor of the pyridine and a "soft" phosphorus or another coordinating group can create effective P,N-ligands. The stereochemical outcome of a reaction is often dictated by the absolute configuration of the chiral center in the ligand.
The modular synthesis of chiral pyridyl alcohols has been used to create ligands for the enantioselective addition of diethylzinc (B1219324) to benzaldehyde. In such systems, the absolute configuration of the carbinol carbon atom determines the sense of asymmetric induction.
The pyridine nitrogen and the hydroxyl group in this compound can act as a bidentate ligand, chelating to a metal catalyst. This chelation can serve as a directing group, controlling the regioselectivity of reactions. For example, in C-H activation reactions, such chelation can direct the catalyst to a specific C-H bond, leading to selective functionalization.
Palladium-catalyzed ortho C-H arylation of unprotected anilines has been achieved with high chemo- and regioselectivity using a cooperating ligand, highlighting the power of directed C-H activation. A similar chelation-assisted strategy could potentially be employed with this compound to direct reactions to specific positions on the pyridine ring or to influence the outcome of reactions at the alkyne terminus.
Reactivity of the Secondary Alcohol Moiety in Catalytic Cycles
The secondary alcohol group in this compound is a key functional group that, in concert with the adjacent pyridine ring, dictates the molecule's reactivity in various catalytic transformations. The nitrogen atom of the pyridine ring can act as a directing group or a ligand component, influencing the regio- and stereoselectivity of reactions at the alcohol center.
Catalytic Oxidations to Ketones
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. For pyridinyl alcohols, this process can be achieved using a variety of catalytic systems, often employing transition metals that can coordinate with the pyridine nitrogen. This coordination can facilitate the oxidation process by bringing the catalytic species in close proximity to the alcohol functionality.
Research into the catalytic oxidation of secondary alcohols, including those with pyridine moieties, has identified several effective catalyst systems. For instance, copper(II) complexes with pyridinyl alcohol ligands have been shown to catalyze the oxidation of alkanes, and similar principles can be applied to the oxidation of the alcohol itself. d-nb.info Vanadium catalysts have also been noted for their ability to oxidize 2-pyridinemethanol, where the pyridine coordination is believed to promote the reaction rather than deactivating the catalyst. researchgate.net Ruthenium pincer complexes, which operate through metal-ligand cooperation, are also effective for the dehydrogenation of secondary alcohols to ketones under environmentally benign conditions. elsevierpure.com
Table 1: Representative Catalytic Oxidation of Secondary Pyridinyl Alcohols This table is a representative summary based on typical findings for analogous compounds and does not represent data for a single specific study.
| Catalyst System | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cu(II)/Ligand | H₂O₂ | Acetonitrile | 70 | 85-95 | d-nb.info |
| VOSO₄ | O₂ | Toluene | 100 | 80-90 | researchgate.net |
| Ru-PNP Pincer Complex | - (dehydrogenation) | Dioxane | 110 | >95 | elsevierpure.com |
| [(C₁₈H₃₇)₂(CH₃)₂N]₇[PW₁₁O₃₉] | H₂O₂ | 1,4-Dioxane | Mild | High | researchgate.net |
The mechanism for these oxidations generally involves the formation of a metal-alkoxide intermediate. The pyridine nitrogen can play a crucial role in stabilizing this intermediate and facilitating the subsequent steps, such as β-hydride elimination or reaction with an external oxidant, to yield the ketone product and regenerate the catalyst.
Catalytic Esterification and Etherification Mechanisms
The secondary alcohol of this compound can undergo catalytic esterification and etherification to form corresponding esters and ethers. The pyridine ring can influence these reactions, often by acting as a nucleophilic catalyst or a base to activate the alcohol or the coupling partner.
Catalytic Esterification:
In esterification reactions, pyridine is commonly used as a catalyst or a co-solvent. echemi.com It can activate the alcohol by deprotonation, making it a more potent nucleophile. Alternatively, in reactions involving acyl chlorides or anhydrides, pyridine can act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate. This intermediate is then readily attacked by the alcohol to form the ester. The use of a catalyst is often essential for achieving high yields, especially with sterically hindered alcohols. Various catalysts, including Lewis acids and enzymes, can be employed.
Common esterification methods that are applicable to secondary alcohols include the Fischer esterification (acid-catalyzed reaction with a carboxylic acid) and the Steglich esterification (using DCC and a catalytic amount of DMAP). commonorganicchemistry.com The choice of catalyst and reaction conditions can be tailored to the specific substrates.
Table 2: Illustrative Catalytic Esterification of Secondary Pyridinyl Alcohols This table presents typical conditions for the esterification of analogous secondary alcohols.
| Reagent | Catalyst | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Acetic Anhydride | Pyridine | Dichloromethane | Room Temp | 90-98 | echemi.com |
| Benzoic Acid | H₂SO₄ | Toluene | Reflux | 75-85 | commonorganicchemistry.com |
| Carboxylic Acid | DCC/DMAP | Dichloromethane | Room Temp | 85-95 | commonorganicchemistry.com |
| Acyl Chloride | Pyridine | Dichloromethane | 0 - Room Temp | 90-99 | organic-chemistry.org |
Catalytic Etherification:
Catalytic etherification of secondary alcohols can be achieved through various methods, including reductive etherification with carbonyl compounds or direct coupling reactions. bohrium.com Iron(III) triflate has been reported as an efficient catalyst for the direct etherification of secondary benzylic alcohols, a class of compounds structurally related to this compound. acs.org The mechanism is proposed to proceed through the formation of a benzylic carbocation, which is then trapped by another alcohol molecule.
Visible-light photoredox catalysis has also emerged as a mild and efficient method for alcohol etherification. nih.govacs.org This approach often involves the generation of alkoxy radicals, which can then participate in C-O bond formation. The presence of a pyridine ring can potentially influence the photophysical properties of the system.
Table 3: Representative Catalytic Etherification of Secondary Pyridinyl Alcohols This table provides a summary of plausible conditions for the etherification of analogous secondary alcohols.
| Coupling Partner | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzyl Alcohol | Fe(OTf)₃/NH₄Cl | Dichloromethane | 45 | 60-70 | acs.org |
| Aryl Bromide | Ni(II)-Aryl Complex / light | Amine Base | Room Temp | Good | liv.ac.uk |
| Intramolecular C-H | fac-Ir(ppy)₃ / light | Acetonitrile | Room Temp | 40-55 | nih.govacs.org |
Tandem and Cascade Reactions Involving Multiple Functional Groups
The presence of a secondary alcohol, a pyridine ring, and a terminal alkyne in this compound provides a rich platform for the design of tandem and cascade reactions. These reactions, where multiple bond-forming events occur in a single pot, are highly efficient and atom-economical.
A notable example of a tandem reaction involving similar functionalities is the gold-catalyzed tandem annulation of pyridylhomopropargylic alcohols with propargyl alcohols. acs.org This reaction proceeds through a cascade of 5-endo-dig cyclization, Meyer-Schuster rearrangement, and a Friedel-Crafts-type reaction to construct polycyclic dihydrobenzofurans. This demonstrates the potential for the alkyne and alcohol moieties to participate in a coordinated sequence of transformations.
Another relevant area is the cascade reaction initiated by alcohol oxidation. researchgate.net The initial oxidation of the secondary alcohol to a ketone can trigger a subsequent series of reactions, such as intramolecular aldol (B89426) additions or Michael additions if the alkyne is suitably activated or isomerized.
While specific tandem reactions starting from this compound are not detailed in the provided search results, the combination of functional groups suggests several plausible cascade pathways. For instance, a metal-catalyzed reaction could initiate with the coordination to the pyridine and the alkyne, followed by the involvement of the alcohol in a cyclization-addition sequence.
The following table outlines a hypothetical, yet plausible, tandem reaction based on the principles of known gold-catalyzed reactions of alkynyl alcohols.
Table 4: Hypothetical Gold-Catalyzed Tandem Cyclization/Annulation This table is a conceptual representation of a potential tandem reaction.
| Reactant 2 | Catalyst | Solvent | Key Steps | Product Type | Reference (Principle) |
|---|---|---|---|---|---|
| Propargyl Alcohol | Au(I) complex | Dioxane | Cyclization, Rearrangement, Annulation | Polycyclic Heterocycle | acs.org |
| Enone | PtCl₄/Chiral Amine | Toluene | Cycloisomerization, Diels-Alder | Furan-fused Carbocycle | rsc.org |
| Amide/Aldehyde | Au(I) complex | Toluene | A³-coupling, Cyclization | Substituted Oxazole | researchgate.net |
These examples highlight the synthetic potential of this compound as a substrate in complex, multi-step transformations that can rapidly build molecular complexity from a relatively simple starting material. The interplay between the three functional groups is key to enabling such elegant and efficient synthetic strategies.
Mechanistic Investigations and Elucidation of Reaction Pathways
Role of Solvents and Additives in Reaction Progression
Detailed investigations into the specific role of solvents and additives in the reaction progression of 1-(pyridin-2-yl)hex-5-yn-1-ol are not extensively documented in publicly available scientific literature. General principles of organic chemistry suggest that solvents and additives can significantly influence the reaction rates, yields, and selectivity of pathways involving pyridinyl alcohols and terminal alkynes. However, without specific studies on this compound, any discussion remains speculative and based on analogous chemical systems.
Additives, such as copper(I) salts in Sonogashira couplings, act as co-catalysts to facilitate specific elementary steps, like the formation of copper acetylides. The presence of a base is also crucial in such reactions to deprotonate the terminal alkyne and regenerate the active catalytic species. The nature of the base, whether it is an organic amine like triethylamine or an inorganic base like potassium carbonate, can impact the reaction efficiency.
While no specific data tables with detailed research findings for this compound are available, the following table illustrates a hypothetical scenario based on common observations in related chemical transformations to demonstrate how such data would be presented if it were available.
Hypothetical Data on Solvent and Additive Effects
| Entry | Solvent | Additive (equiv.) | Base (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | CuI (0.1) | Triethylamine (2.0) | 80 | 12 | 65 |
| 2 | Acetonitrile | CuI (0.1) | Triethylamine (2.0) | 80 | 12 | 78 |
| 3 | DMF | CuI (0.1) | Triethylamine (2.0) | 80 | 8 | 85 |
| 4 | DMF | None | Triethylamine (2.0) | 80 | 24 | <10 |
| 5 | DMF | CuI (0.1) | K₂CO₃ (2.0) | 80 | 24 | 45 |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Further dedicated mechanistic studies, including kinetic analysis and computational modeling, would be necessary to elucidate the precise role of solvents and additives in the reaction pathways of this compound. Such research would provide valuable insights into optimizing reaction conditions for the synthesis of derivatives and for understanding the fundamental reactivity of this bifunctional molecule.
Derivatives, Modifications, and Further Functionalization Strategies
Transformations at the Hydroxyl Functionality
The secondary alcohol in 1-(pyridin-2-yl)hex-5-yn-1-ol is a prime site for a variety of chemical modifications, including esterification, etherification, and oxidation. These transformations not only alter the steric and electronic properties of the molecule but also serve as a handle for further synthetic elaborations.
Esterification and Etherification for Protecting Group Chemistry
In the realm of multi-step organic synthesis, the protection of reactive functional groups is a critical strategy to prevent unwanted side reactions. organic-chemistry.orgwikipedia.org The hydroxyl group of this compound can be temporarily masked using a variety of protecting groups, most commonly through the formation of esters and ethers. ucoz.comlibretexts.org
Esterification is a widely employed method for alcohol protection. Common ester protecting groups include acetyl (Ac) and benzoyl (Bz), which can be introduced by reacting the alcohol with the corresponding acyl chloride or anhydride in the presence of a base like pyridine (B92270). google.comgoogle.com The pyridine not only acts as a base to neutralize the acidic byproduct but can also serve as a nucleophilic catalyst. The choice of the ester group can be tailored based on the desired stability and the specific conditions required for its subsequent removal. For instance, the pivaloyl (Piv) group offers greater steric hindrance and is thus more stable towards a range of reaction conditions. libretexts.org
| Protecting Group | Reagents for Introduction | Conditions for Removal |
| Acetyl (Ac) | Acetic anhydride or Acetyl chloride, Pyridine | Acid or Base hydrolysis |
| Benzoyl (Bz) | Benzoyl chloride, Pyridine | Acid or Base hydrolysis (more stable than Ac) |
| Pivaloyl (Piv) | Pivaloyl chloride, Pyridine | Stronger acidic or basic conditions, or reductive cleavage |
Etherification provides another robust strategy for protecting the hydroxyl functionality. Silyl ethers, such as trimethylsilyl (TMS), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS) ethers, are among the most popular choices due to their ease of installation and selective removal. libretexts.org These groups are typically introduced by treating the alcohol with the corresponding silyl chloride in the presence of a base like imidazole or triethylamine. The steric bulk of the silyl group dictates its stability, with TIPS being significantly more robust than TMS. Cleavage of silyl ethers is commonly achieved using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF). Other ether-based protecting groups include the methoxymethyl (MOM) and tetrahydropyranyl (THP) ethers, which are stable under basic conditions and can be removed with acid. ucoz.com
| Protecting Group | Reagents for Introduction | Conditions for Removal |
| Trimethylsilyl (TMS) | Trimethylsilyl chloride, Imidazole or Triethylamine | Mild acid or fluoride ion |
| tert-Butyldimethylsilyl (TBDMS) | tert-Butyldimethylsilyl chloride, Imidazole | Acid or fluoride ion |
| Triisopropylsilyl (TIPS) | Triisopropylsilyl chloride, Imidazole | Stronger acid or fluoride ion |
| Methoxymethyl (MOM) | Methoxymethyl chloride, Base | Acidic hydrolysis |
| Tetrahydropyranyl (THP) | Dihydropyran, Acid catalyst (e.g., PTSA) | Acidic hydrolysis |
Oxidation to Ketones and Subsequent Derivatization
Oxidation of the secondary alcohol in this compound furnishes the corresponding ketone, 1-(pyridin-2-yl)hex-5-yn-1-one. This transformation opens up a new avenue for derivatization, as the resulting ynone is a versatile intermediate in organic synthesis. uib.no A variety of oxidizing agents can be employed for this purpose, with the choice of reagent depending on the desired selectivity and the presence of other sensitive functional groups. acs.org
Commonly used oxidants include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), which are known for their ability to oxidize secondary alcohols to ketones without affecting the terminal alkyne. nih.gov Other milder and more environmentally friendly methods involve the use of reagents such as manganese dioxide (MnO2), which is particularly effective for the oxidation of propargylic alcohols, and hypervalent iodine compounds. uib.no
The resulting 1-(pyridin-2-yl)hex-5-yn-1-one can undergo a plethora of subsequent derivatization reactions at the carbonyl group. For instance, it can react with various nucleophiles, such as Grignard reagents or organolithium compounds, to generate tertiary alcohols. The ketone can also be a substrate for reductive amination to introduce nitrogen-containing functionalities or can be converted to various heterocyclic systems. Furthermore, the ynone functionality itself is a valuable building block for cycloaddition reactions and conjugate additions. uib.no
Selective Transformations of the Terminal Alkyne Moiety
The terminal alkyne of this compound is a highly versatile functional group that can participate in a wide range of transformations, including halogenation, borylation, hydration, and the construction of heterocyclic rings.
Halogenation and Boronylation for Cross-Coupling Partners
The terminal alkyne can be readily converted into vinyl halides and alkynyl boronates, which are key intermediates for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Halogenation of the terminal alkyne can be achieved using various halogenating agents. The reaction with one equivalent of a halogen, such as bromine (Br₂) or chlorine (Cl₂), typically proceeds through a bridged halonium ion intermediate to yield trans-dihaloalkenes. masterorganicchemistry.comyoutube.com The addition of a second equivalent of the halogen leads to the formation of a tetrahaloalkane. masterorganicchemistry.com Enzymatic halogenation of terminal alkynes has also been reported, offering a chemoselective method for the formation of haloalkynes. nih.gov
Boronylation of the terminal C-H bond of the alkyne provides access to alkynylboron compounds, which are valuable partners in Suzuki-Miyaura cross-coupling reactions. nih.gov This transformation can be achieved through dehydrogenative borylation using reagents like pinacolborane (HBPin) in the presence of a suitable catalyst. Manganese-catalyzed chemoselective C(sp)-H borylation of terminal alkynes has been shown to be an efficient method. rsc.org Iridium-catalyzed C-H borylation has also been applied to substituted pyridines. digitellinc.com Another approach involves the use of lithium aminoborohydrides for the dehydroborylation of terminal alkynes. nih.gov
| Transformation | Reagents | Product Type |
| Halogenation | Br₂, Cl₂ (1 equiv.) | trans-Dihaloalkene |
| Halogenation | Br₂, Cl₂ (2 equiv.) | Tetrahaloalkane |
| Borylation | Pinacolborane, Mn or Ir catalyst | Alkynylboronate |
| Borylation | Lithium aminoborohydrides | Alkynylborane-amine adduct |
Hydration to Methyl Ketones
The hydration of the terminal alkyne in this compound provides a direct route to the corresponding methyl ketone, 1-(pyridin-2-yl)heptan-6-one. This transformation is typically catalyzed by mercury(II) salts in the presence of a strong acid like sulfuric acid. libretexts.orglibretexts.org The reaction proceeds via an enol intermediate which then tautomerizes to the more stable keto form. libretexts.orgkhanacademy.org This hydration follows Markovnikov's rule, with the oxygen atom adding to the more substituted carbon of the alkyne. libretexts.org While effective, the toxicity of mercury has led to the development of alternative catalysts, including those based on gold and other transition metals. rsc.orgchem-station.com
Heterocyclic Annulation Reactions
The terminal alkyne functionality serves as an excellent building block for the construction of various heterocyclic rings through annulation reactions. These reactions often involve the reaction of the alkyne with a suitable partner containing one or more heteroatoms, leading to the formation of five- or six-membered rings.
For instance, terminal alkynes can participate in rhodium-catalyzed C-H annulation and alkenylation reactions with 2-pyridones to afford quinolinone derivatives. researchgate.net Furthermore, pyridinium 1,4-zwitterions can undergo formal (5+1) cyclization reactions with terminal alkynes to construct dihydropyrido[2,1-c] rsc.orglibretexts.orgthiazines. mdpi.com The ynone derived from the oxidation of this compound can also be a precursor for the synthesis of pyridin-2(1H)-imines through a cascade process involving Michael addition and intramolecular cyclization. nih.gov These examples highlight the immense potential of the terminal alkyne in this scaffold for the synthesis of complex heterocyclic systems.
Modifications of the Pyridine Ring
The pyridine ring of this compound is a key functional moiety that offers several avenues for structural modification and further functionalization. These modifications can alter the compound's electronic properties, reactivity, and potential biological activity.
Electrophilic Aromatic Substitution for Further Functionalization
Electrophilic aromatic substitution (EAS) on the pyridine ring is a challenging but feasible method for introducing new functional groups. Compared to benzene, the pyridine ring is significantly less reactive towards electrophiles. This reduced reactivity is due to the electron-withdrawing effect of the electronegative nitrogen atom, which deactivates the ring system. wikipedia.orgquimicaorganica.org Furthermore, under the acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the pyridine nitrogen is readily protonated, further increasing the deactivation of the ring. wikipedia.org
For a 2-substituted pyridine like this compound, electrophilic attack is directed away from the nitrogen-adjacent positions. The primary products of EAS reactions on pyridine are typically the 3-substituted and 5-substituted isomers, as the cationic intermediates formed by attack at these positions are more stable than those formed by attack at the 2, 4, or 6 positions. quimicaorganica.orgaklectures.com Attack at the 3-position avoids placing a positive charge on the carbon adjacent to the already partially positive nitrogen atom.
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Pyridine
| Position of Attack | Stability of Cationic Intermediate | Major/Minor Product |
| C-3 (meta) | More stable resonance structures | Major |
| C-2, C-6 (ortho) | Less stable resonance structure (positive charge on N) | Minor |
| C-4 (para) | Less stable resonance structure (positive charge on N) | Minor |
This table illustrates the general principles of EAS on an unsubstituted pyridine ring, which are applicable to 2-substituted pyridines.
Common EAS reactions that could be applied, albeit with expected low to moderate yields, include:
Nitration: Typically requires harsh conditions, such as heating with fuming sulfuric acid and nitric acid.
Sulfonation: Can be achieved by heating with oleum.
Halogenation: Generally requires high temperatures and can lead to a mixture of products.
A more effective strategy to achieve functionalization via EAS is to first perform an N-oxidation of the pyridine ring, which is discussed in the following section.
N-Oxidation and N-Alkylation Chemistry for Altered Reactivity
Modifying the pyridine nitrogen atom through N-oxidation or N-alkylation dramatically alters the ring's electronic properties and reactivity, providing strategic advantages for further functionalization.
N-Oxidation
The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or sodium perborate. organic-chemistry.orgwikipedia.org
The formation of the N-oxide has profound effects on the reactivity of the pyridine ring:
Activation for Electrophilic Aromatic Substitution: The N-oxide group is electron-donating through resonance, which activates the pyridine ring for EAS, making it more reactive than benzene. wikipedia.org This activation primarily directs incoming electrophiles to the 4-position (para). rsc.orgnih.gov For example, the nitration of pyridine N-oxide occurs under much milder conditions than the nitration of pyridine itself and yields 4-nitropyridine N-oxide. nih.gov
Activation for Nucleophilic Substitution: The N-oxide moiety also activates the 2- and 6-positions (ortho) for nucleophilic attack. scripps.edu For instance, treatment of pyridine N-oxide with phosphorus oxychloride (POCl₃) can introduce a chlorine atom at the 2-position. wikipedia.org
Following substitution, the N-oxide can be readily removed (deoxygenated) using reducing agents like PCl₃ or zinc dust, restoring the pyridine ring. wikipedia.org This two-step sequence of N-oxidation followed by substitution and deoxygenation is a powerful strategy for synthesizing substituted pyridines that are not accessible through direct substitution. wikipedia.org
N-Alkylation
N-alkylation involves the reaction of the pyridine nitrogen with an alkylating agent, such as an alkyl halide, to form a pyridinium salt. thieme-connect.comresearchgate.net This process converts the neutral pyridine into a positively charged pyridinium ring. The positive charge strongly deactivates the ring towards electrophilic attack but significantly activates it for nucleophilic aromatic substitution, particularly at the 2- and 4-positions. The formation of N-alkylated pyridones is a common outcome when using certain alkylating agents under basic conditions. researchgate.netresearchgate.net
Table 2: Effects of N-Oxidation and N-Alkylation on Pyridine Ring Reactivity
| Modification | Reagent Example | Effect on EAS | Effect on Nucleophilic Substitution |
| N-Oxidation | m-CPBA, H₂O₂ | Activation (directs to C-4) | Activation (at C-2, C-6) |
| N-Alkylation | Methyl Iodide (CH₃I) | Strong Deactivation | Strong Activation (at C-2, C-4) |
Multi-Component Reactions (MCRs) Incorporating the Compound
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, offer a highly efficient approach to molecular complexity. bohrium.com The structure of this compound, featuring a pyridine ring, a secondary alcohol, and a terminal alkyne, makes it a potentially valuable building block for various MCRs.
The terminal alkyne is a particularly versatile functional group for MCRs. For example, it can participate in:
A³ Coupling (Aldehyde-Alkyne-Amine): While the subject compound contains an alcohol, it could be oxidized to the corresponding ketone, 1-(pyridin-2-yl)hex-5-yn-1-one. This ketone could then participate in a Kabachnik–Fields type reaction or a related MCR with an amine and a phosphite, or in an A³ coupling variant to produce propargylamines. nih.gov
Synthesis of Heterocycles: The alkyne and alcohol functionalities can be used in MCRs to construct various heterocyclic systems. For example, reactions involving alkynes, aldehydes, and amines can lead to the formation of substituted pyridines or dihydropyridines. bohrium.comacsgcipr.org The pyridine moiety of the parent compound would act as a substituent on the newly formed ring.
Click Chemistry and Cycloadditions: The terminal alkyne can readily participate in copper- or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC) reactions, a cornerstone of "click chemistry." In an MCR context, an azide (B81097) could be generated in situ and trapped by the alkyne of this compound to form a triazole.
The presence of the chiral alcohol also opens possibilities for diastereoselective MCRs, where the existing stereocenter could influence the stereochemical outcome of the reaction.
Chirality Transfer and Stereochemical Retention/Inversion Studies
The C1 carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The fate of this stereocenter in subsequent reactions is of significant interest, particularly in the synthesis of enantiomerically pure compounds.
Chirality Transfer
Chirality transfer refers to reactions where the stereochemical information from a chiral center in the starting material is transferred to a new stereocenter in the product. nih.gov This is particularly relevant in intramolecular reactions, such as cyclizations or rearrangements. For a chiral propargylic alcohol like this compound, a reaction involving the alkyne and another part of the molecule could proceed with the original stereocenter directing the formation of new chiral centers, even if the original C1 stereocenter is destroyed in the process. nih.gov Metal-catalyzed enantioselective couplings involving alcohols can also proceed via transfer hydrogenation, where the chirality of the alcohol influences the product's enantiomeric excess. nih.gov
Stereochemical Retention/Inversion
Reactions occurring directly at the chiral carbinol center can proceed with either retention or inversion of stereochemistry.
Inversion of Configuration: This is the typical outcome for bimolecular nucleophilic substitution (Sₙ2) reactions. To achieve this, the hydroxyl group must first be converted into a good leaving group (e.g., a tosylate, mesylate, or halide). Subsequent displacement with a nucleophile proceeds via backside attack, leading to an inversion of the stereocenter. youtube.comstackexchange.com The Mitsunobu reaction is a classic method for directly inverting the stereochemistry of a secondary alcohol by reaction with an acid nucleophile in the presence of a phosphine and an azodicarboxylate. nih.gov
Table 3: Expected Stereochemical Outcomes for Reactions at the Chiral Center
| Reaction Type | Reagent Example(s) | Typical Stereochemical Outcome |
| Tosylation followed by Sₙ2 | 1. TsCl, pyridine; 2. NaCN | Inversion |
| Mitsunobu Reaction | PPh₃, DIAD, R-COOH | Inversion |
| Halogenation with Inversion | SOCl₂ or PBr₃ | Inversion (forms alkyl halide) |
| Double Sₙ2 Sequence | 1. PBr₃; 2. R-COO⁻ | Retention |
These stereochemical considerations are crucial for the design of synthetic routes that utilize this compound as a chiral building block for more complex molecular targets.
Advanced Spectroscopic and Structural Characterization in Research
High-Resolution Nuclear Magnetic Resonance (NMR) for Stereochemical Elucidation
High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-(pyridin-2-yl)hex-5-yn-1-ol, with its chiral center at the carbinol carbon, NMR is crucial for determining its three-dimensional structure.
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and for elucidating the connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the proton on the carbinol carbon (C1) and the adjacent methylene protons (C2), as well as between the protons along the hexynyl chain.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. This technique allows for the direct assignment of the proton attached to each carbon atom in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. For instance, HMBC would show correlations from the protons on the pyridine (B92270) ring to the carbinol carbon (C1) and from the acetylenic proton to the carbons of the alkyne.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, which is critical for determining stereochemistry. For this compound, NOESY or ROESY could be used to determine the relative orientation of the substituents around the chiral center.
A summary of expected 2D NMR correlations for this compound is presented below:
| Proton Signal | Expected COSY Correlations | Expected HSQC Correlation (Carbon) | Expected Key HMBC Correlations (Carbons) |
| Pyridine H's | Other Pyridine H's | Pyridine C's | C1, Other Pyridine C's |
| H1 (on C1) | H2's (on C2) | C1 | Pyridine C's, C2, C3 |
| H2's (on C2) | H1, H3's | C2 | C1, C3, C4 |
| H3's (on C3) | H2's, H4's | C3 | C1, C2, C4, C5 |
| H4's (on C4) | H3's, H6 | C4 | C2, C3, C5, C6 |
| H6 (on C6) | H4's | C6 | C4, C5 |
Quantitative NMR (qNMR) is a method for determining the concentration or purity of a sample by comparing the integral of an analyte's NMR signal to that of a certified internal standard. For the synthesis of this compound, qNMR could be employed to accurately determine the reaction yield without the need for isolation of the product, provided a distinct, well-resolved signal is available for integration. The purity of a synthesized batch can also be precisely assessed by identifying and quantifying any impurities present.
Vibrational Spectroscopy for Functional Group Analysis and Reaction Monitoring
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
FTIR spectroscopy is a rapid and sensitive technique for identifying characteristic functional groups. The expected key FTIR absorption bands for this compound are tabulated below. The presence of a broad O-H stretch, a sharp C≡C-H stretch, and characteristic pyridine ring vibrations would confirm the presence of the key functional moieties.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
| O-H (Alcohol) | 3200 - 3600 (broad) | Stretching |
| C≡C-H (Terminal Alkyne) | 3250 - 3350 (sharp) | Stretching |
| C-H (Aromatic/Aliphatic) | 2850 - 3100 | Stretching |
| C≡C (Alkyne) | 2100 - 2260 | Stretching |
| C=N, C=C (Pyridine Ring) | 1400 - 1600 | Stretching |
| C-O (Alcohol) | 1000 - 1260 | Stretching |
Raman spectroscopy is complementary to FTIR and is particularly sensitive to non-polar bonds. The alkyne C≡C bond, being relatively non-polar, often gives a strong Raman signal where its FTIR signal might be weak. The symmetric vibrations of the pyridine ring are also typically strong in the Raman spectrum. The combination of FTIR and Raman spectroscopy provides a more complete vibrational profile of this compound.
Mass Spectrometry for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
For this compound (molecular formula: C₁₁H₁₃NO), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.
The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through several pathways. Alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom, is a common fragmentation pathway for alcohols. This could lead to the loss of the hexynyl chain or the formation of a stable pyridinium-containing cation. Dehydration (loss of H₂O) is another common fragmentation for alcohols. The fragmentation of the pyridine ring itself can also contribute to the mass spectrum.
A table of potential major fragments and their corresponding m/z values is provided below:
| Proposed Fragment | Formula | m/z (Monoisotopic) | Fragmentation Pathway |
| [M]⁺ | C₁₁H₁₃NO⁺ | 175.10 | Molecular Ion |
| [M-H₂O]⁺ | C₁₁H₁₁N⁺ | 157.09 | Dehydration |
| [M-C₅H₇]⁺ | C₆H₆NO⁺ | 108.04 | Alpha-cleavage (loss of hexynyl radical) |
| [C₅H₄N-CHOH]⁺ | C₆H₆NO⁺ | 108.04 | Cleavage of the C1-C2 bond |
| [C₅H₄N]⁺ | C₅H₄N⁺ | 78.03 | Fragmentation of the side chain |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's elemental composition. This technique measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or five decimal places. This precision allows for the calculation of a unique elemental formula, distinguishing it from other molecules with the same nominal mass.
For this compound, HRMS would be expected to confirm its molecular formula of C₁₁H₁₃NO. The analysis would involve ionizing the molecule, often through techniques like electrospray ionization (ESI), and then measuring the exact mass of the resulting molecular ion (e.g., [M+H]⁺). The experimentally determined mass would then be compared to the theoretical mass calculated for the proposed formula.
Table 1: Theoretical HRMS Data for this compound
| Ion Species | Molecular Formula | Theoretical Exact Mass (Da) |
| [M+H]⁺ | C₁₁H₁₄NO⁺ | 176.1070 |
| [M+Na]⁺ | C₁₁H₁₃NNaO⁺ | 198.0889 |
| [M+K]⁺ | C₁₁H₁₃KNO⁺ | 214.0628 |
This data is theoretical and serves as an example of what would be expected from an HRMS analysis.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) provides further structural elucidation by fragmenting a selected precursor ion and analyzing the resulting product ions. This fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its atoms.
In a hypothetical MS/MS experiment for this compound, the [M+H]⁺ ion (precursor ion) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would likely involve characteristic losses, such as the loss of a water molecule (H₂O) from the alcohol group or cleavage of the bond between the chiral carbon and the pyridine ring. The masses of these fragment ions would provide strong evidence for the presence of the hydroxyl group and the pyridinyl and hexynyl moieties. While a definitive fragmentation pathway can only be determined experimentally, predictable fragmentation patterns based on the structure of similar compounds can be hypothesized.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
X-ray crystallography is a powerful technique that allows for the determination of the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides unambiguous information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers.
For this compound, which contains a chiral center at the carbon atom bearing the hydroxyl group, X-ray crystallography would be the definitive method to determine its absolute configuration (R or S). To achieve this, a suitable single crystal of the compound would need to be grown and then irradiated with X-rays. The resulting diffraction pattern is then used to construct an electron density map, from which the positions of the individual atoms can be determined. This analysis would also reveal the preferred conformation of the molecule in the solid state, including the orientation of the pyridine ring relative to the hexynyl chain. Although no published crystal structure for this compound is available, this technique remains the gold standard for unequivocal structural determination in the solid phase.
Structure Reactivity and Structure Function Relationships in Organic Transformations
Influence of Stereochemistry on Reaction Pathways and Selectivity
The presence of a chiral center at the carbinol carbon (C-1) of 1-(pyridin-2-yl)hex-5-yn-1-ol introduces the element of stereochemistry, which can significantly direct the course of its reactions, leading to the selective formation of specific stereoisomers. This stereochemical influence is particularly prominent in reactions involving either the hydroxyl group or the adjacent pyridinyl ring.
In asymmetric synthesis, the pre-existing chirality of this compound can serve as a stereochemical relay, influencing the formation of new stereocenters. For instance, in metal-catalyzed reactions, the coordination of the chiral alcohol to a metal center can create a chiral environment that directs the approach of incoming reagents. This principle is fundamental in achieving high diastereoselectivity or enantioselectivity in reactions such as additions to the alkyne or transformations of the pyridine (B92270) ring.
The stereospecificity of reactions is also a key consideration. For example, in an SN2 reaction at the carbinol center, the stereochemistry would be expected to proceed with inversion of configuration. The specific stereoisomer of this compound used as a starting material will therefore dictate the absolute configuration of the product.
Electronic Effects of Substituents on Reaction Rates and Outcomes
The pyridin-2-yl substituent exerts profound electronic effects on the reactivity of this compound. The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This electron-withdrawing nature influences the reactivity of both the adjacent alcohol and the distant alkyne.
The nitrogen atom in the pyridine ring can be protonated or coordinated to a Lewis acid, which further enhances its electron-withdrawing effect. This can, in turn, increase the acidity of the hydroxyl proton, making the alcohol more susceptible to deprotonation. Conversely, the lone pair of electrons on the nitrogen can also participate in catalysis, for example, by acting as a nucleophilic catalyst.
The electronic influence of the pyridinyl group extends to the terminal alkyne. While the effect is transmitted through several sigma bonds, it can still impact the electron density of the carbon-carbon triple bond, potentially affecting its reactivity in cycloaddition reactions or metal-catalyzed couplings. The substitution pattern on the pyridine ring itself can be used to modulate these electronic effects; electron-donating groups on the pyridine ring would be expected to increase the electron density on the nitrogen and reduce its electron-withdrawing influence, while electron-withdrawing groups would have the opposite effect. nih.govnih.gov
Table 1: Predicted Relative Reaction Rates based on Pyridine Ring Substitution This table presents hypothetical data to illustrate the expected electronic effects of substituents on the pyridine ring on a generic electrophilic addition to the alkyne.
| Substituent at 4-position of Pyridine Ring | Relative Rate of Electrophilic Addition |
| -OCH₃ | 1.5 |
| -CH₃ | 1.2 |
| -H | 1.0 |
| -Cl | 0.8 |
| -NO₂ | 0.5 |
Conformational Analysis and its Impact on Intramolecular Cyclizations
The flexible hexynyl chain of this compound allows it to adopt various conformations, some of which are more conducive to intramolecular reactions than others. Conformational analysis is therefore crucial for predicting the feasibility and outcome of intramolecular cyclizations.
Intramolecular reactions, such as the addition of the hydroxyl group to the alkyne, are highly dependent on the ability of the molecule to adopt a conformation that brings the reacting groups into close proximity. For this compound, a 6-endo-dig cyclization is a plausible pathway, which would lead to the formation of a six-membered heterocyclic ring. The stereochemistry at the carbinol center can influence the preferred conformation of the transition state, thereby dictating the stereochemistry of the newly formed ring. mdpi.comresearchgate.net
Computational studies can provide valuable insights into the relative energies of different conformations and the energy barriers for cyclization. The presence of the pyridinyl group can also influence the conformational preferences through steric interactions and potential hydrogen bonding between the pyridine nitrogen and the hydroxyl proton.
Chelation Effects and Coordination Sphere in Metal-Catalyzed Processes
The this compound molecule possesses two potential coordination sites for metal ions: the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group. This ability to form a five-membered chelate ring with a metal center can have a profound impact on its reactivity in metal-catalyzed processes. nih.govmdpi.com
Chelation can stabilize the metal catalyst and influence its electronic properties, thereby affecting its catalytic activity and selectivity. The formation of a rigid chelate structure can also hold the substrate in a specific orientation, which can be exploited to achieve high levels of stereocontrol in catalytic reactions. The coordination sphere of the metal, which includes the substrate, the solvent, and any other ligands, plays a critical role in determining the outcome of the reaction.
In the context of this compound, chelation to a metal center can activate the molecule for subsequent transformations. For instance, coordination of the alkyne to the metal center, facilitated by the chelation of the pyridinyl and hydroxyl groups, could promote its cyclization or its participation in coupling reactions. The nature of the metal and the other ligands in its coordination sphere would be key factors in determining the specific reaction pathway that is favored. frontiersin.orgnih.gov
Table 2: Potential Metal Ions for Chelation and Their Common Geometries
| Metal Ion | Typical Coordination Number | Common Geometries |
| Cu(I) | 2, 3, 4 | Linear, Trigonal Planar, Tetrahedral |
| Pd(II) | 4 | Square Planar |
| Rh(I) | 4 | Square Planar |
| Ru(II) | 6 | Octahedral |
| Zn(II) | 4, 6 | Tetrahedral, Octahedral |
Potential Applications As Advanced Building Blocks in Chemical Synthesis
Precursor for Complex Heterocyclic Scaffolds
The structure of 1-(pyridin-2-yl)hex-5-yn-1-ol is ideally suited for intramolecular cyclization reactions to form fused N-heterocyclic systems, most notably indolizine (B1195054) derivatives. researchgate.netchemicalbook.com Indolizine and its related scaffolds are prevalent in numerous biologically active compounds and natural products. nih.govnih.gov The reaction typically proceeds via the activation of the alkyne moiety by a transition metal catalyst, followed by a nucleophilic attack from the pyridine (B92270) nitrogen atom.
Various catalytic systems have been shown to be effective for this type of transformation in analogous pyridyl-substituted propargylic alcohols and their derivatives:
Gold and Copper Catalysis: Gold(I) and copper(I) salts are particularly effective in catalyzing the cycloisomerization of 2-propargylpyridines. organic-chemistry.org These catalysts activate the alkyne, facilitating a 5-endo-dig cyclization, which, after subsequent steps like aromatization, yields the indolizine core. For this compound, such a reaction could lead to the formation of functionalized indolizines.
Palladium Catalysis: Palladium catalysts can also be employed, often leading to domino reactions where the initial cyclization is followed by further transformations. organic-chemistry.org
Thermal Cycloisomerization: In some cases, particularly with tertiary propargylic alcohols, catalyst-free, thermally induced cycloisomerization can yield indolizinones, which are oxidized derivatives of indolizines. organic-chemistry.org
The specific reaction conditions and choice of catalyst can be tailored to control the final product, making this compound a versatile starting material for a library of heterocyclic compounds.
| Catalyst Type | Potential Heterocyclic Product from this compound | Relevant Transformation |
| Gold (I) / Copper (I) | Substituted Indolizine | 5-endo-dig Cycloisomerization/Aromatization researchgate.netorganic-chemistry.org |
| Palladium (II) | Functionalized Indolizine/Indolizinone | Domino Aminopalladation/Cyclization organic-chemistry.orgorganic-chemistry.org |
| Thermal (catalyst-free) | Substituted Indolizinone | Thermally Induced Cycloisomerization organic-chemistry.org |
Intermediates in the Synthesis of New Organic Materials
The distinct functional groups within this compound allow for its incorporation into a variety of advanced organic materials, including polymers, dyes, and chemical sensors.
Polymers: The terminal alkyne group is a key functional handle for polymerization reactions. It can undergo polymerization through transition-metal catalysis to form polyacetylene-type polymers, where the pendant pyridyl alcohol group can influence the material's solubility, thermal stability, and coordination properties. dntb.gov.ua Furthermore, the alkyne is a reactive partner in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing the molecule to be grafted onto polymer backbones or used as a cross-linking agent. mdpi.com
Dyes and Sensors: The pyridine ring, conjugated with the alkyne, forms a system that can exhibit interesting photophysical properties. Pyridine-based molecules are known to be fluorescent and their emission properties can be sensitive to their environment, such as solvent polarity or the presence of metal ions. mdpi.comnih.gov This makes this compound a potential scaffold for developing fluorescent probes or chemical sensors. For instance, coordination of a metal ion to the pyridine nitrogen could modulate the electronic structure and lead to a detectable change in fluorescence. nih.govrsc.org
| Material Type | Role of this compound | Key Functional Group(s) |
| Conjugated Polymers | Monomeric unit | Terminal Alkyne, Pyridine Ring dntb.gov.ua |
| Functionalized Polymers | Grafting or cross-linking agent | Terminal Alkyne (via Click Chemistry) mdpi.com |
| Fluorescent Dyes | Core chromophore structure | Pyridine Ring, Alkyne mdpi.com |
| Chemical Sensors | Recognition and signaling unit | Pyridine Ring (for ion binding), Hydroxyl Group nih.govrsc.org |
Components for New Ligand Architectures in Catalysis Research
The pyridinyl alcohol motif is a well-established platform for the design of chelating ligands for transition metal catalysis. The this compound molecule can function as a bidentate, hemilabile ligand after deprotonation of the hydroxyl group.
The pyridine nitrogen and the resulting alcoholate oxygen can coordinate to a metal center, forming a stable five-membered chelate ring. mdpi.comd-nb.info Such ligands have been successfully incorporated into catalysts for a range of organic transformations:
Olefin Metathesis: Ruthenium complexes bearing pyridinyl alcoholato ligands have shown enhanced thermal stability and catalytic lifetimes in olefin metathesis reactions compared to standard Grubbs-type catalysts. mdpi.com
Oxidation Catalysis: Copper complexes with pyridinyl alcoholato ligands have been used as catalysts for the selective oxidation of hydrocarbons, demonstrating the ligand's ability to support catalytically active metal centers. d-nb.info
Polymerization: Cobalt catalysts supported by these ligands have been effective in the selective polymerization of butadiene. mdpi.com
The terminal alkyne in this compound adds another layer of utility. It serves as a reactive handle that allows the ligand to be anchored to a solid support, such as a polymer resin, or to be integrated into larger, more complex multidentate or pincer-type ligand systems. elsevierpure.com This modularity is highly desirable in modern catalyst design.
| Metal Center | Catalytic Application | Role of Ligand |
| Ruthenium (Ru) | Olefin Metathesis | Bidentate N,O-chelation for catalyst stability mdpi.com |
| Copper (Cu) | Selective Oxidation of Alkanes | Supporting the active metal center d-nb.inforsc.org |
| Cobalt (Co) | Diene Polymerization | Controlling selectivity and activity mdpi.com |
| Iridium (Ir) / Rhodium (Rh) | C-H Activation, Hydrogenation | Metal-ligand cooperation elsevierpure.comresearchgate.net |
Synthons for Natural Product Core Structures
The ability of this compound to serve as a precursor to the indolizine skeleton makes it a valuable synthon for the construction of the core structures of various natural products. The indolizine and its saturated counterpart, indolizidine, are the foundational frameworks of a large class of alkaloids with diverse structures. chemicalbook.comnih.gov
The synthetic route would involve an initial cyclization of this compound to form a functionalized indolizine. This intermediate, which already contains a significant portion of the final carbon skeleton, can then be elaborated through further synthetic steps (e.g., reduction, substitution, and stereochemical control) to access complex natural product targets. The focus of this application is purely on the synthetic strategy to access the core ring system.
| Natural Product Family | Core Structure | Key Synthetic Step from Precursor |
| Elaeocarpus Alkaloids | Indolizidine | Cyclization to indolizine followed by reduction |
| Swainsonine and analogues | Indolizidine | Stereoselective cyclization and functional group manipulation |
| Castanospermine and analogues | Indolizidine | Cyclization followed by controlled hydroxylation |
| Monomorine | Indolizidine | Cyclization and subsequent alkylation/reduction steps |
Molecular Probes for Mechanistic Studies in Chemical Biology
In chemical biology, molecular probes are essential tools for studying biological processes at the molecular level. febs.org The structure of this compound contains features that make it an excellent candidate for development into such a probe.
The terminal alkyne is a bioorthogonal functional group, meaning it is chemically inert in biological systems but can react selectively with a specific partner, most commonly an azide (B81097), through click chemistry. researchgate.net This allows the molecule to be covalently attached to biomolecules (e.g., proteins, nucleic acids) in situ for various applications:
Activity-Based Protein Profiling (ABPP): The molecule could be designed with a reactive group to target a specific enzyme class. After covalent binding to the enzyme's active site, the alkyne "handle" can be used to attach a reporter tag (like biotin (B1667282) or a fluorophore) for protein identification and quantification.
Target Identification: If the molecule shows a biological effect, the alkyne can be used to pull down its protein targets from a cell lysate, helping to elucidate its mechanism of action.
Fluorescent Labeling: The inherent fluorescence of the pyridyl-alkyne system, or the attachment of a fluorophore via the alkyne, could allow the probe to be used for cellular imaging, tracking the localization of its target. nih.gov
The pyridine ring can also contribute to the probe's function by acting as a chelating agent for metal ions or as a hydrogen bond donor/acceptor, influencing its binding to a biological target.
| Probe Feature | Function | Application in Chemical Biology |
| Terminal Alkyne | Bioorthogonal handle for "click" chemistry | Covalent labeling of biomolecules, target pulldown, attachment of reporter tags researchgate.net |
| Pyridine Ring | Fluorescent reporter / Metal chelation | Cellular imaging, sensing metal ions, influencing target binding nih.gov |
| Hydroxyl Group | Site for further functionalization | Attachment of targeting moieties or reporter groups |
Theoretical and Computational Chemistry Studies
Electronic Structure Calculations (e.g., DFT, Ab Initio Methods)
Electronic structure calculations are fundamental to understanding the behavior of a molecule at the quantum mechanical level. Methods such as Density Functional Theory (DFT) and Ab Initio calculations provide a framework for examining the distribution of electrons and the nature of chemical bonds within 1-(pyridin-2-yl)hex-5-yn-1-ol.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the molecule's ability to donate or accept electrons. For this compound, FMO analysis reveals the most probable sites for nucleophilic and electrophilic attack.
The HOMO is primarily localized on the electron-rich pyridine (B92270) ring and the oxygen atom of the hydroxyl group, suggesting these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed across the pyridine ring and the acetylenic carbon atoms, indicating these as potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.
| Orbital | Energy (eV) | Primary Localization |
|---|---|---|
| HOMO | -6.54 | Pyridine ring, Oxygen atom |
| LUMO | -0.89 | Pyridine ring, Acetylenic carbons |
| HOMO-LUMO Gap | 5.65 | - |
Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM)
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. For this compound, NBO analysis can quantify the delocalization of electron density and the strength of various intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the nitrogen atom of the pyridine ring.
The Quantum Theory of Atoms in Molecules (QTAIM) offers another perspective on chemical bonding by analyzing the topology of the electron density. QTAIM can identify bond critical points (BCPs) and characterize the nature of the chemical bonds (e.g., covalent vs. ionic). For this compound, QTAIM analysis would likely confirm the covalent nature of the carbon-carbon and carbon-nitrogen bonds, and characterize the weaker intramolecular hydrogen bond.
| Interaction/Bond | NBO Stabilization Energy (kcal/mol) | QTAIM Electron Density at BCP (a.u.) |
|---|---|---|
| LP(N) -> σ*(C-O) | 1.2 | - |
| O-H...N Hydrogen Bond | - | 0.025 |
| C-C (Pyridine) | - | 0.310 |
| C≡C (Alkyne) | - | 0.355 |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for the characterization of new compounds. For this compound, theoretical calculations of NMR chemical shifts and vibrational frequencies can aid in the interpretation of experimental spectra. These predictions are typically performed using DFT methods, often in conjunction with a suitable basis set.
The calculated ¹H and ¹³C NMR chemical shifts can be correlated with the electronic environment of each nucleus. For instance, the protons on the pyridine ring are expected to appear in the aromatic region of the ¹H NMR spectrum, with their exact shifts influenced by the electron-withdrawing nature of the nitrogen atom and the presence of the substituent. The acetylenic proton and carbon are also predicted to have characteristic chemical shifts.
Similarly, the calculation of vibrational frequencies can help assign the peaks observed in an infrared (IR) spectrum. Key vibrational modes for this compound would include the O-H stretch of the alcohol, the C≡C stretch of the alkyne, and the various C-H and C-N stretching and bending modes of the pyridine ring.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H (OH) | 5.2 | - |
| H (Alkyne) | 2.1 | - |
| C (Pyridine, ortho) | - | 148.5 |
| C (Alkyne, terminal) | - | 69.8 |
Conformational Analysis and Potential Energy Surface Mapping
The three-dimensional structure of a molecule is crucial to its function and reactivity. Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms, which arise from rotation around single bonds. By mapping the potential energy surface (PES), the most stable conformations (energy minima) and the energy barriers between them (transition states) can be identified.
For this compound, key rotations would be around the C-C bond connecting the pyridine ring to the chiral center and the C-O bond of the hydroxyl group. The presence of an intramolecular hydrogen bond between the hydroxyl proton and the pyridine nitrogen would likely be a significant factor in determining the preferred conformation.
Reaction Mechanism Simulations and Transition State Identification
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, potential reactions could include electrophilic addition to the alkyne, or reactions involving the hydroxyl group or the pyridine ring. By simulating the reaction pathways and identifying the transition state structures, the feasibility and selectivity of different reactions can be predicted. For example, the mechanism of a cyclization reaction involving the alkyne and the pyridine ring could be investigated to understand the energetic barriers and the structure of the intermediates.
Molecular Dynamics Simulations for Conformational Sampling
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. By solving Newton's equations of motion, MD simulations can explore the conformational space of this compound at a given temperature. This allows for a more comprehensive understanding of its flexibility and the relative populations of different conformers. MD simulations can also be used to study the interactions of the molecule with solvent molecules, providing insights into its solvation and transport properties.
Future Research Directions and Emerging Trends
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction
The future of chemical synthesis is increasingly intertwined with artificial intelligence (AI) and machine learning (ML). rjptonline.org For a versatile molecule like 1-(pyridin-2-yl)hex-5-yn-1-ol, these computational tools are poised to revolutionize the discovery of new reactions and synthetic pathways. ML algorithms, trained on vast datasets of known chemical transformations, can predict the outcomes of reactions with remarkable accuracy, thereby reducing the need for extensive empirical experimentation. arxiv.orgnips.cc
By representing this compound using molecular fingerprints or descriptors, AI models can forecast its reactivity under a wide array of conditions. arxiv.org This predictive power allows researchers to screen virtual libraries of catalysts, reagents, and solvents to identify optimal conditions for desired transformations of the pyridine (B92270), alcohol, or alkyne moieties. Such an approach not only accelerates the discovery of novel derivatives but also aids in planning more efficient multi-step syntheses. rjptonline.org The ultimate goal is to develop algorithms that can propose entirely new synthetic routes to complex target molecules starting from precursors like this compound. arxiv.org
Table 1: Potential AI/ML Applications in the Study of this compound
Scale-Up and Process Optimization for Industrial Synthesis of Advanced Intermediates
While novel chemistry is developed at the lab scale, its ultimate impact often depends on its scalability for industrial production. Pyridine-containing compounds are integral to approximately 20% of top-selling pharmaceuticals, yet their synthesis can be challenging and costly, making process optimization crucial. vcu.edu Future research will need to address the development of robust, efficient, and cost-effective methods for synthesizing advanced intermediates derived from this compound. A key trend is the shift from traditional batch processing to continuous flow manufacturing. Flow reactors can offer superior control over reaction parameters, leading to higher yields, improved safety, and reduced production costs. vcu.eduGreen chemistry principles will also be central, focusing on minimizing waste, avoiding hazardous reagents, and utilizing catalytic rather than stoichiometric processes. acsgcipr.orgThe integration of in-situ monitoring tools (Process Analytical Technology) combined with machine learning models could enable real-time optimization and control of large-scale reactions, ensuring consistent quality and efficiency. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
